molecular formula C20H17NO2 B13110950 2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione CAS No. 92763-82-1

2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione

Cat. No.: B13110950
CAS No.: 92763-82-1
M. Wt: 303.4 g/mol
InChI Key: OTZLBQIGPGWKQE-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione is a complex organic compound that belongs to the class of naphthoisoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

While detailed industrial production methods for 2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized naphthoisoindole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 9-(tert-Butyl)-6H-indolo[2,3-b]quinoxaline

Uniqueness

2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione is unique due to its specific structural features, which include the naphthoisoindole core and the tert-butyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

92763-82-1

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-tert-butylnaphtho[2,3-f]isoindole-5,10-dione

InChI

InChI=1S/C20H17NO2/c1-20(2,3)21-10-12-8-16-17(9-13(12)11-21)19(23)15-7-5-4-6-14(15)18(16)22/h4-11H,1-3H3

InChI Key

OTZLBQIGPGWKQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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